Methyl adamantane-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl adamantane-1-carboxylate involves several methods, including reactions of methyl esters of adamantane acids with acetonitrile in the presence of sodium hydride, leading to various products including 3-(1-adamantyl)-3-oxopropanenitrile and 4-(1-adamantyl)-3-oxobutanenitrile (Shiryaev et al., 2015). Additionally, electrochemical synthesis methods have been explored, showing efficient pathways to synthesize key intermediates like methyl-3,5,7-trifluoroadamantane-1-carboxylate, indicating the versatility of synthesis approaches (Monoi & Hara, 2012).
Molecular Structure Analysis
The molecular structure of methyl adamantane-1-carboxylate and related compounds has been extensively analyzed through various techniques, including X-ray diffraction. Studies have revealed detailed insights into their crystal structures, showcasing the influence of different substituents on the molecular conformation and stability of these compounds (Džolić et al., 2008).
Chemical Reactions and Properties
Methyl adamantane-1-carboxylate undergoes a range of chemical reactions, including interactions with acetonitrile to yield products with significant structural modifications. These reactions not only expand the chemical diversity of adamantane derivatives but also enhance our understanding of their reactivity patterns (Shiryaev et al., 2015).
Physical Properties Analysis
The physical properties of methyl adamantane-1-carboxylate, such as enthalpies of combustion, vapor pressures, and enthalpies of sublimation, have been measured, providing essential thermodynamic data for this compound. Such studies are crucial for understanding the stability and phase behavior of methyl adamantane-1-carboxylate under different conditions (Abboud et al., 1992).
Chemical Properties Analysis
The chemical properties of methyl adamantane-1-carboxylate, including its reactivity and interaction with various reagents, have been a focal point of research. These studies provide insights into the versatility of methyl adamantane-1-carboxylate as a building block for synthesizing more complex molecules and its potential applications in various fields of chemistry (Shiryaev et al., 2015).
Scientific Research Applications
Inhibition Potency and Metabolic Stability : The addition of one methyl group to adamantane increases inhibitor potency without affecting metabolic stability. However, adding two or three methyl groups significantly decreases this stability in human liver microsomes. This finding is crucial for drug development and pharmacology (Burmistrov et al., 2018).
Synthesis of Trifluoroadamantane : Electrochemical fluorination of methyl adamantane-1-carboxylate in specific conditions produces methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate in synthesizing trifluoroamantadine, highlighting its role in chemical synthesis (Monoi & Hara, 2012).
Bridgehead Fluorinated Adamantylamines and Acids : The compound has been used in the development of novel bridgehead fluorinated adamantylamines and acids for medicinal therapeutics. These compounds potentially offer benefits in terms of structural and physicochemical properties (Jasys et al., 2000).
Antibacterial Activity : The 1-monoacylglycerol of adamantane-1-carboxylic acid effectively suppresses Gram-positive bacteria growth, which has potential applications in extending shelf life in food packaging materials and food foils (Doležálková et al., 2012).
Pharmacological Characterization : Methyl adamantane-1-carboxylate derivatives have shown promising antiviral activity against multidrug-resistant influenza A viruses, with a higher in vitro genetic barrier to drug resistance than amantadine, indicating its potential in antiviral pharmacology (Ma, Zhang, & Wang, 2016).
Thermochemical Properties : Studies have explored how the structural effects of adamantane-1-carboxylic acid methyl ester influence its thermochemical properties, such as enthalpies of combustion, vapour pressures, and enthalpies of sublimation (Abboud et al., 1992).
Safety And Hazards
When handling methyl adamantane-1-carboxylate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
methyl adamantane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYOOVNORYNXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221317 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl adamantane-1-carboxylate | |
CAS RN |
711-01-3 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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